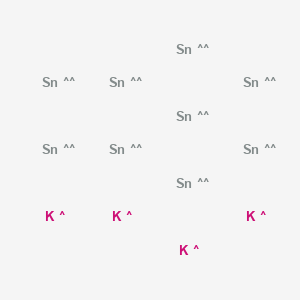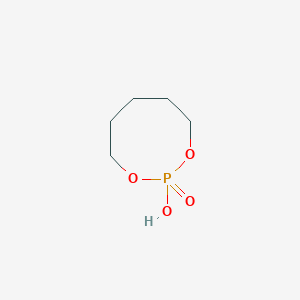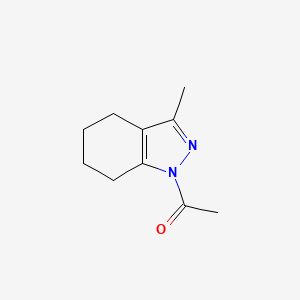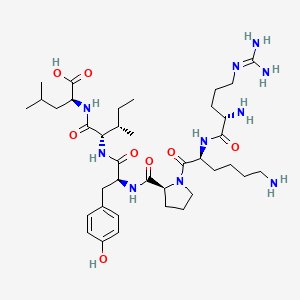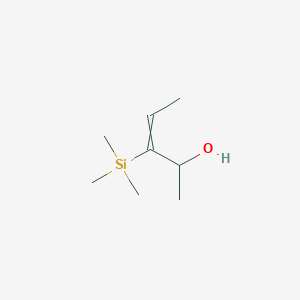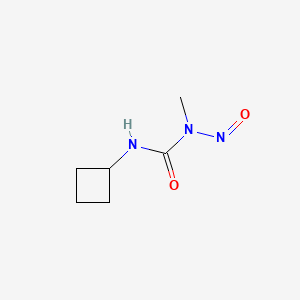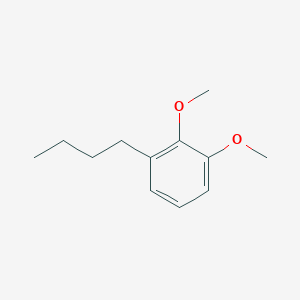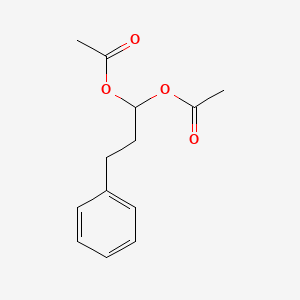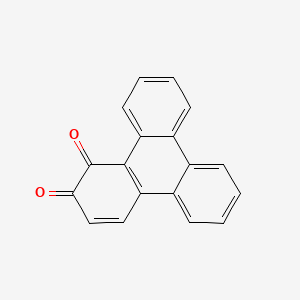
1,2-Triphenylenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Triphenylenedione is an organic compound with the molecular formula C18H10O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ketone groups at the 1 and 2 positions of the triphenylene structure. It is a white or colorless solid that is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Triphenylenedione can be synthesized through several methods. One common approach involves the oxidation of triphenylene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows: [ \text{C18H12} + 2 \text{KMnO4} \rightarrow \text{C18H10O2} + 2 \text{MnO2} + 2 \text{KOH} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
1,2-Triphenylenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction of the ketone groups can yield 1,2-dihydroxytriphenylene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Polycyclic aromatic compounds.
Reduction: 1,2-dihydroxytriphenylene.
Substitution: Halogenated or nitrated derivatives of triphenylenedione.
科学研究应用
1,2-Triphenylenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 1,2-Triphenylenedione involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.
相似化合物的比较
1,2-Triphenylenedione can be compared with other similar compounds, such as:
Triphenylene: The parent compound, which lacks the ketone groups.
1,4-Triphenylenedione: A derivative with ketone groups at the 1 and 4 positions.
Phenanthrenequinone: A similar polycyclic aromatic compound with ketone groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
82120-28-3 |
|---|---|
分子式 |
C18H10O2 |
分子量 |
258.3 g/mol |
IUPAC 名称 |
triphenylene-1,2-dione |
InChI |
InChI=1S/C18H10O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10H |
InChI 键 |
ISHVIMLMVFSYLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=O)C(=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
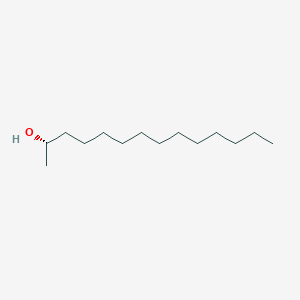
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
